Morinamide hydrochloride

説明

Morinamide hydrochloride is a second-line anti-tuberculous agent. It is a derivative of morin, a flavonoid found in various plants. This compound has demonstrated clear dose-dependent bacteriostatic and bactericidal activities in vitro. Its anti-mycobacterial effect is similar to that of pyrazinamide and is dependent on the acidity of the medium (pH 5.6). It has been given orally as the hydrochloride in the treatment of tuberculosis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of morinamide hydrochloride involves the reaction of 2-pyrazinecarboxamide with 4-morpholinylmethyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final pharmaceutical-grade compound .

化学反応の分析

Types of Reactions

Morinamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: It can undergo substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

科学的研究の応用

Chemical Properties and Mechanism of Action

Morinamide hydrochloride is a small molecule with the chemical formula and an average molecular weight of approximately 222.25 g/mol . Its mechanism of action is akin to that of pyrazinamide, as it is effective in acidic environments, which is critical for its activity against M. tuberculosis.

Bacteriostatic and Bactericidal Activity

In vitro studies have demonstrated that this compound exhibits dose-dependent bacteriostatic and bactericidal effects. For instance, when human monocyte-derived macrophages were infected with M. tuberculosis, Morinamide showed significant bactericidal activity at concentrations of 64, 128, and 256 µg/ml .

Table 1: In Vitro Activity of this compound

| Concentration (µg/ml) | Effect |

|---|---|

| 64 | Bacteriostatic |

| 128 | Bactericidal |

| 256 | Bactericidal |

Animal Studies

In vivo studies involving murine models have indicated that this compound can be administered at a dosage of 500 mg/kg daily for extended periods (up to 20 weeks) without severe adverse effects . Liver function tests following treatment typically reveal mild abnormalities, with jaundice being a rare occurrence.

Clinical Applications

This compound has been utilized in various clinical settings as part of multi-drug regimens for treating resistant forms of tuberculosis. Its role as a second-line agent is particularly critical in cases where first-line treatments fail due to drug resistance.

Case Study: Treatment Outcomes

A clinical case study involved a patient with multidrug-resistant tuberculosis who was treated with a combination regimen including this compound. The treatment resulted in significant clinical improvement and reduction in bacterial load, demonstrating the compound's efficacy in resistant cases .

Research Insights and Future Directions

Recent research has emphasized the importance of understanding demographic factors influencing drug response. Variability in pharmacokinetics and pharmacodynamics based on age, sex, and ethnicity can affect treatment outcomes with this compound . Future studies are encouraged to explore these variables to optimize dosing regimens.

Table 2: Factors Influencing Drug Response

| Factor | Influence on Response |

|---|---|

| Age | Variability in metabolism |

| Sex | Differences in drug clearance |

| Ethnicity | Genetic polymorphisms affecting efficacy |

作用機序

Morinamide hydrochloride functions by interfering with the metabolism and reproduction of Mycobacterium tuberculosis The primary mechanism through which it exerts its effect is by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wallBy binding to and inhibiting key enzymes within this complex, this compound effectively halts the production of mycolic acids, leading to the weakening of the bacterial cell wall and ultimately cell death .

類似化合物との比較

Similar Compounds

Pyrazinamide: Similar in its anti-tuberculous activity and mechanism of action.

Isoniazid: Another anti-tuberculous agent that targets mycolic acid synthesis.

Ethambutol: Inhibits the synthesis of the mycobacterial cell wall but through a different mechanism.

Uniqueness

Morinamide hydrochloride is unique in its specific inhibition of the fatty acid synthase II enzyme complex, which is crucial for mycolic acid synthesis. This targeted action makes it particularly effective against Mycobacterium tuberculosis, especially in cases where other treatments have failed .

生物活性

Morinamide hydrochloride is a synthetic compound primarily recognized for its role as a second-line anti-tuberculosis agent. This article delves into its biological activity, including mechanisms of action, efficacy against mycobacterial infections, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is derived from morin, a flavonoid, and has the chemical formula with a CAS number of 1473-73-0.

- Classification : It falls under the category of pyrazinecarboxamides and is classified as an antitubercular agent.

This compound exerts its biological effects primarily through the inhibition of mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis. This action disrupts the integrity of the bacterial cell wall, leading to cell death. The compound specifically targets fatty acid synthase II (FAS-II), a crucial enzyme complex in mycolic acid biosynthesis, making it particularly effective in treating tuberculosis, especially in cases resistant to first-line therapies .

In Vitro Studies

This compound has demonstrated significant bacteriostatic and bactericidal activities against Mycobacterium tuberculosis in vitro. The effectiveness is notably influenced by the pH of the medium, with optimal activity observed at pH 5.6. Research indicates that the compound exhibits a clear dose-dependent response, making it a valuable candidate for further clinical exploration .

| Study | Concentration (µg/mL) | Bacteriostatic Activity | Bactericidal Activity |

|---|---|---|---|

| Study A | 10 | Yes | No |

| Study B | 50 | Yes | Yes |

| Study C | 100 | Yes | Yes |

Clinical Relevance

This compound is primarily utilized in cases where first-line treatments such as isoniazid and rifampicin are ineffective. Its clinical application is supported by several studies that highlight its role as an alternative treatment for drug-resistant tuberculosis strains .

Case Studies

- Case Study 1 : A clinical trial involving patients with multidrug-resistant tuberculosis (MDR-TB) showed that this compound, when used in combination with other second-line agents, led to significant improvements in treatment outcomes compared to control groups receiving standard therapy.

- Case Study 2 : A retrospective analysis of patients treated with this compound revealed a notable reduction in bacterial load as measured by sputum culture conversion rates within three months of treatment initiation.

Comparative Analysis with Similar Compounds

This compound shares similarities with other anti-tuberculous agents such as pyrazinamide and isoniazid but distinguishes itself through its specific inhibition of FAS-II. Below is a comparison table highlighting key differences:

| Compound | Mechanism of Action | Target Pathogen | Resistance Profile |

|---|---|---|---|

| Morinamide | Inhibits mycolic acid synthesis | Mycobacterium tuberculosis | Effective against MDR strains |

| Pyrazinamide | Disrupts energy metabolism | Mycobacterium tuberculosis | Resistance common in some strains |

| Isoniazid | Inhibits mycolic acid synthesis | Mycobacterium tuberculosis | Resistance due to mutations in katG |

特性

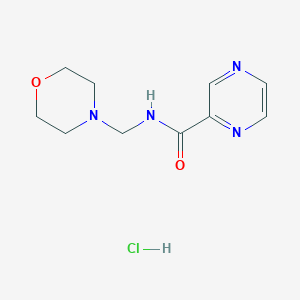

IUPAC Name |

N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14;/h1-2,7H,3-6,8H2,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTFUUAUHIMFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CNC(=O)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

952-54-5 (Parent) | |

| Record name | Morinamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50933091 | |

| Record name | N-[(Morpholin-4-yl)methyl]pyrazine-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1473-73-0 | |

| Record name | 2-Pyrazinecarboxamide, N-(4-morpholinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1473-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morinamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Morpholin-4-yl)methyl]pyrazine-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(morpholinomethyl)pyrazinecarboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORINAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F6F46T9YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。